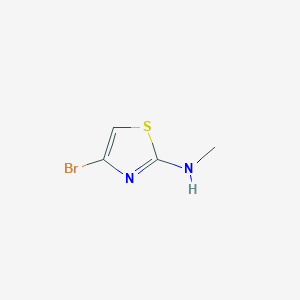

4-Bromo-N-methyl-1,3-thiazol-2-amine

Descripción general

Descripción

“4-Bromo-N-methyl-1,3-thiazol-2-amine” is a heterocyclic organic compound . It is part of a group of compounds known as thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, has been reported in several studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by physicochemical and spectral characteristics . The molecular formula is C4H5BrN2S .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its synthesis . The compound has been evaluated for its in vitro antimicrobial activity using the turbidimetric method .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques . The molecular weight of the compound is 193.07 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Thiazole Derivatives : 4-Bromo-N-methyl-1,3-thiazol-2-amine is utilized in the synthesis of various thiazole derivatives. These derivatives are explored for their potential in drug discovery programs, particularly for their role in introducing bromodifluoromethyl groups at the C4 position of the thiazole. This process is important for further transformations, such as Br/F exchange used in radiopharmaceutics (Colella et al., 2018).

Bi-Heterocycles as Potential Therapeutic Agents : The compound has been used in the synthesis of novel bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole. These bi-heterocycles show potential as therapeutic agents for diseases like Alzheimer's and diabetes, supported by in-silico studies. Their structures are elucidated using various spectroscopic techniques (Ramzan et al., 2018).

Corrosion Inhibition Studies : Research has been conducted on the inhibition performances of thiazole derivatives, including this compound, against corrosion of iron. Quantum chemical and molecular dynamics simulation studies are performed to predict these inhibition performances, providing valuable insights for industrial applications (Kaya et al., 2016).

Antimicrobial Activity : Some studies focus on the antimicrobial activity of thiazole derivatives synthesized using this compound. These compounds have been shown to possess significant antifungal and antibacterial activities, making them potential candidates for developing new antimicrobial agents (Narayana et al., 2007).

Mecanismo De Acción

Target of Action

4-Bromo-N-methyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Based on the activities of related thiazole derivatives, it can be inferred that the compound may interact with various targets, including enzymes, receptors, and dna, depending on its specific structure and functional groups .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mode of action of this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific structure and functional groups . For instance, some thiazole derivatives have been reported to inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The specific pathways affected by this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific effects of this compound would depend on its specific structure and functional groups, as well as the nature of its target.

Safety and Hazards

Direcciones Futuras

Thiazoles, including “4-Bromo-N-methyl-1,3-thiazol-2-amine”, have gained considerable attention due to their broad applications in different fields and their diverse biological activities . Future research may focus on the design and development of different thiazole derivatives, as well as the exploration of their potential uses in various applications .

Propiedades

IUPAC Name |

4-bromo-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-6-4-7-3(5)2-8-4/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZGXQKWCHXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304319 | |

| Record name | 4-Bromo-N-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932738-66-4 | |

| Record name | 4-Bromo-N-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932738-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6594116.png)